molecular formula C20H19BrN2O2 B2812971 Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate CAS No. 1358511-56-4

Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate

Cat. No. B2812971
M. Wt: 399.288
InChI Key: CJAHMYPMBBFPDA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of a bromo-methylphenyl group suggests that the compound could have interesting reactivity and potential uses in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the ethyl group, and the attachment of the bromo-methylphenyl group . The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the quinoline ring providing a rigid, planar core. The bromo-methylphenyl group would add significant steric bulk, and could potentially influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amino group, which can act as a nucleophile or base . The quinoline ring might also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the structure could all influence properties like solubility, melting point, and chemical stability .

Scientific Research Applications

Fluorescent Dipoles Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate and its derivatives show potential as fluorescent dipoles. Research indicates that these compounds, constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, exhibit cross-conjugated systems with fluorescence properties. The HOMO is primarily located in the carboxylate group connected to the spacer by a nodal position, confirming their classification as cross-conjugated systems (Smeyanov et al., 2017).

Cyclisation onto Azoles Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate has been used in the synthesis of cyclisation reactions onto azoles to create tri- and tetra-cyclic heterocycles. The process involves using 2-(2-Bromophenyl)ethyl methanesulfonate to alkylate azoles for synthesizing radical precursors, which then undergo cyclisations to yield new 6-membered rings attached to the azoles. This methodology showcases the potential of these compounds in synthesizing complex molecular structures (Allin et al., 2005).

Cancer Research In cancer research, derivatives of Methyl 4-((4-bromo-3-methylphenyl)amino)-6-ethylquinoline-2-carboxylate have been synthesized and evaluated for their in vitro anticancer activity. Specific compounds have shown cytotoxic properties against the MDA-MB cell line, indicating their potential as anticancer agents (Bajaj et al., 2017).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if ingested, inhaled, or brought into contact with the skin or eyes .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable properties, such as the ability to inhibit the growth of harmful bacteria or cancer cells, it could be further developed and optimized for use in medical treatments .

properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-6-ethylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-4-13-5-8-17-15(10-13)18(11-19(23-17)20(24)25-3)22-14-6-7-16(21)12(2)9-14/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAHMYPMBBFPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate

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